molecular formula C20H25FN2O4 B13729813 Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate CAS No. 41734-58-1

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate

Cat. No.: B13729813
CAS No.: 41734-58-1
M. Wt: 376.4 g/mol
InChI Key: IQKWNMZDRFKXIW-UHFFFAOYSA-N
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Description

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through cyclization reactions. This can be achieved using various methods such as the Borsche-Drechsel cyclization or the Cadogan-Sundberg cyclization.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the carbazole core using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidinoethyl Group: The pyrrolidinoethyl group is attached to the carbazole core through nucleophilic substitution reactions. This step often involves the use of pyrrolidine and an appropriate alkylating agent.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro or tetrahydro derivatives, and various substituted carbazole compounds.

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to desired biological effects. The presence of the fluorine atom and pyrrolidinoethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate can be compared with other similar compounds, such as:

    Carbazole: The parent compound without the fluorine atom and pyrrolidinoethyl group.

    6-Fluorocarbazole: A derivative with only the fluorine atom.

    9-(2-Pyrrolidinoethyl)carbazole: A derivative with only the pyrrolidinoethyl group.

Properties

CAS No.

41734-58-1

Molecular Formula

C20H25FN2O4

Molecular Weight

376.4 g/mol

IUPAC Name

6-fluoro-9-(2-pyrrolidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydrocarbazole;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C18H23FN2.C2H2O4/c19-14-7-8-18-16(13-14)15-5-1-2-6-17(15)21(18)12-11-20-9-3-4-10-20;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6)

InChI Key

IQKWNMZDRFKXIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC[NH+]4CCCC4)C=CC(=C3)F.C(=O)(C(=O)[O-])O

Origin of Product

United States

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